molecular formula C17H22N2O2 B2810786 ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1172362-54-7

ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2810786
CAS No.: 1172362-54-7
M. Wt: 286.375
InChI Key: LOWLHHRWBATHLM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its ethyl ester group, a 4-isopropylphenyl substituent, and two methyl groups at the 3 and 5 positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Esterification: : The carboxylation of the pyrazole ring is achieved by reacting the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This step introduces the ethyl ester group at the 4-position of the pyrazole ring.

  • Substitution Reaction: : The final step involves the introduction of the 4-isopropylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ester is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

  • Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol or aldehyde.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Hydroxy or keto derivatives of the isopropyl group.

    Reduction: Alcohol or aldehyde derivatives of the ester group.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs due to the bioactivity of pyrazole derivatives.

  • Material Science: : The compound can be used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, due to its aromatic structure and functional groups.

  • Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding, leveraging the pyrazole ring’s ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Lacks the ester and isopropyl groups, resulting in different chemical properties and biological activities.

    Ethyl 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but without the isopropyl group, affecting its interaction with biological targets.

    4-Isopropylphenylhydrazine: Shares the isopropylphenyl group but lacks the pyrazole ring, leading to different reactivity and applications.

Uniqueness

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the combination of its pyrazole ring, ester group, and isopropylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)16-12(4)18-19(13(16)5)15-9-7-14(8-10-15)11(2)3/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLHHRWBATHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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